Methyl 4-amino-4-phenylbutanoate hydrochloride

Description

BenchChem offers high-quality Methyl 4-amino-4-phenylbutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-4-phenylbutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-4-phenylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYZXIYIAGQDLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 4-amino-4-phenylbutanoate Hydrochloride

CAS: 774125-27-8 (Free Base/General) | Related CAS: 56523-55-8 (HCl Salt)

Executive Summary

Methyl 4-amino-4-phenylbutanoate hydrochloride is the methyl ester derivative of 4-amino-4-phenylbutanoic acid (

While its parent acid exhibits GABAergic activity, the methyl ester primarily serves as a lipophilic precursor or synthetic intermediate . It allows for orthogonal protection strategies in peptide synthesis and improves blood-brain barrier (BBB) penetration in pharmacological studies before metabolic hydrolysis.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Identity & Physical Data

| Property | Specification |

| IUPAC Name | Methyl 4-amino-4-phenylbutanoate hydrochloride |

| Common Names | |

| CAS Number | 774125-27-8 (Base) / 56523-55-8 (HCl) |

| Molecular Formula | |

| Molecular Weight | 229.70 g/mol (HCl salt) / 193.24 g/mol (Free base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |

| Melting Point | 165–170 °C (Decomposes) |

Structural Distinction

The position of the phenyl ring is the defining feature that separates this compound from other GABA analogs.

-

GABA:

-

Phenibut:

( -

Methyl 4-amino-4-phenylbutanoate:

(

This

Synthetic Pathways[4][6][10]

The synthesis of Methyl 4-amino-4-phenylbutanoate hydrochloride typically proceeds via the 3-benzoylpropionic acid route.[2] This method is scalable and utilizes inexpensive starting materials.

Pathway Diagram

Figure 1: Step-wise synthesis from benzene and succinic anhydride.

Detailed Protocol

Step 1: Synthesis of 3-Benzoylpropionic Acid

Reaction: Friedel-Crafts Acylation

-

Reagents: Benzene (excess/solvent), Succinic Anhydride (1.0 eq),

(2.2 eq). -

Procedure: Add

portion-wise to a stirred suspension of succinic anhydride in benzene at 0°C. Reflux for 2 hours. -

Workup: Quench with ice/HCl. Extract the organic layer, wash, and crystallize from ethanol.

-

Yield: Typically 80-90%.

Step 2: Reductive Amination to 4-Amino-4-phenylbutanoic Acid

Reaction: Oxime Formation & Reduction

-

Oxime Formation: Reflux 3-benzoylpropionic acid with hydroxylamine hydrochloride (

) and sodium acetate in ethanol/water for 2 hours. -

Reduction: Hydrogenate the isolated oxime using

(50 psi) and 10% Pd/C catalyst in acetic acid or ethanol. -

Purification: Filter catalyst and recrystallize the amino acid from water/ethanol.

Step 3: Esterification (Target Compound Synthesis)

Reaction: Acid-Catalyzed Esterification

-

Setup: Suspend 4-amino-4-phenylbutanoic acid (10 g) in anhydrous methanol (100 mL) at 0°C.

-

Activation: Dropwise add Thionyl Chloride (

, 1.5 eq) or Trimethylsilyl Chloride (TMSCl, 2.0 eq). Note: TMSCl is milder and generates HCl in situ. -

Reflux: Heat to reflux for 4–6 hours until the solid dissolves and TLC shows consumption of the acid.

-

Isolation: Concentrate in vacuo to a white solid. Triturate with diethyl ether to remove impurities.

-

Result: Methyl 4-amino-4-phenylbutanoate hydrochloride.[3][4]

Applications in Drug Discovery

Peptidomimetics & Macrocycles

This compound is a "privileged scaffold" for introducing

-

Conformational Restriction: The phenyl ring at the

-position restricts the rotation of the peptide backbone, stabilizing specific secondary structures (helices or turns). -

Protease Stability: Incorporation of

-amino acids renders peptides resistant to standard proteolytic enzymes, prolonging half-life in vivo.

Chiral Resolution Agent

The free acid (obtained by hydrolysis) can be resolved into pure

-

Synthesize chiral drugs (e.g., NEP inhibitors).

-

Serve as resolving agents for other racemic amines or acids.

GABAergic Pharmacology

While less potent than Phenibut, the 4-phenyl isomer interacts with GABA receptors.[5]

-

Mechanism: Acts as a GABA analog. The ester form (Methyl 4-amino-4-phenylbutanoate) is more lipophilic, potentially crossing the BBB more efficiently before being hydrolyzed to the active acid.

-

Research Use: Used as a negative control or structural probe to map the binding pocket of

receptors (comparing steric tolerance at the

Analytical Characterization

To validate the integrity of the synthesized compound, the following parameters should be met:

| Method | Expected Signal / Result |

| 1H NMR (DMSO-d6) | |

| HPLC | C18 Column, Water/Acetonitrile (+0.1% TFA) gradient. Retention time differs significantly from the acid (more retained). |

| Mass Spectrometry | ESI+: m/z 194.1 |

Handling & Safety

-

Storage: Store at -20°C. The ester is susceptible to hydrolysis if exposed to moisture. Keep in a desiccator.

-

Stability: Stable as the HCl salt for >2 years if kept dry. The free base is unstable and prone to cyclization (forming the lactam, 5-phenylpyrrolidin-2-one).

-

Hazards: Irritant to eyes, skin, and respiratory system. Handle in a fume hood.

References

-

Synthesis & Properties of

-Amino Acids: -

Enzym

-Amino Acids:- Title: Enzymatic synthesis of chiral -amino acids using -transaminase.

- Source: ResearchG

-

URL:[Link]

-

Esterification Methodologies

- Title: A Convenient Synthesis of Amino Acid Methyl Esters.

- Source: MDPI Molecules.

-

URL:[Link]

-

Pharmacological Context (Phenibut vs. Isomers)

Sources

- 1. 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE [drugs.ncats.io]

- 2. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 3. X0627 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 56523-55-8|Methyl 4-amino-4-phenylbutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. evitachem.com [evitachem.com]

- 6. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-amino-4-phenylbutanoic acid | CAS 1011-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. CN104284891A - æ象åéçå ¨åæ大ç¯ååç© - Google Patents [patents.google.com]

- 9. journalajmpcp.com [journalajmpcp.com]

- 10. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure of methyl 4-amino-4-phenylbutanoate HCl

An In-depth Technical Guide on the Chemical Structure and Properties of Methyl 4-Amino-4-Phenylbutanoate HCl

Introduction

Methyl 4-amino-4-phenylbutanoate hydrochloride is a derivative of γ-aminobutyric acid (GABA) and a compound of significant interest to researchers in medicinal chemistry and drug development. As a structural analog of neurotransmitters, its potential pharmacological activity warrants a thorough understanding of its chemical properties. This guide provides a comprehensive technical overview of the chemical structure, synthesis, and analytical characterization of methyl 4-amino-4-phenylbutanoate HCl, designed for professionals in the scientific community. The methodologies and data presented herein are synthesized from established chemical principles and available literature on related compounds, providing a robust framework for its study and application.

Chemical Structure and Properties

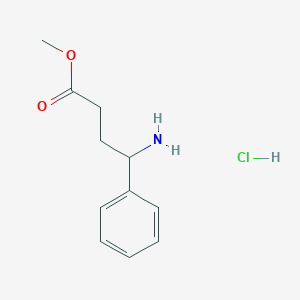

The foundational aspect of any chemical entity is its structure, which dictates its physical properties, reactivity, and biological interactions. Methyl 4-amino-4-phenylbutanoate HCl possesses a chiral center at the C4 position, where the amino group and the phenyl group are attached. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a crucial attribute for both experimental handling and potential pharmaceutical formulations.

Caption: Chemical structure of Methyl 4-amino-4-phenylbutanoate HCl.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-amino-4-phenylbutanoate is provided in the table below. These properties are essential for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [2] |

| CAS Number | 774125-27-8 (free base) | |

| InChI Key | RYSSAIDSNHUHBF-UHFFFAOYSA-N (free base) |

Synthesis and Purification

The synthesis of methyl 4-amino-4-phenylbutanoate HCl is typically achieved through a two-step process: the synthesis of the parent amino acid, 4-amino-4-phenylbutanoic acid, followed by its esterification.

Caption: General workflow for the synthesis of methyl 4-amino-4-phenylbutanoate HCl.

Experimental Protocol: Esterification of 4-Amino-4-phenylbutanoic Acid

This protocol describes a common and efficient method for the esterification of amino acids using methanol and a suitable acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl).[3][4]

Materials:

-

4-Amino-4-phenylbutanoic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round bottom flask, suspend 4-amino-4-phenylbutanoic acid in anhydrous methanol.

-

Addition of Catalyst: Cool the suspension in an ice bath. Slowly add the acid catalyst (e.g., TMSCl or SOCl₂) dropwise to the stirred suspension. The reaction is exothermic and should be controlled.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or overnight until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl 4-amino-4-phenylbutanoate hydrochloride.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to obtain the final product in high purity.

Spectroscopic Characterization

The definitive identification and structural confirmation of methyl 4-amino-4-phenylbutanoate HCl rely on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for methyl 4-amino-4-phenylbutanoate HCl are based on the analysis of its functional groups and the electronic environment of each nucleus.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.20-7.40 | m | 5H | C₆H₅ |

| Methine | ~4.20-4.40 | t | 1H | CH-NH₃⁺ |

| Methylene | ~2.40-2.60 | m | 2H | CH₂-CH |

| Methylene | ~2.20-2.40 | t | 2H | CH₂-C=O |

| Methyl Ester | ~3.65 | s | 3H | OCH₃ |

| Ammonium | ~8.0-9.0 | br s | 3H | NH₃⁺ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~173 | C=O |

| Aromatic (Quaternary) | ~140 | C |

| Aromatic | ~129 | CH |

| Aromatic | ~128 | CH |

| Aromatic | ~127 | CH |

| Methine | ~55 | CH-NH₃⁺ |

| Methyl Ester | ~52 | OCH₃ |

| Methylene | ~35 | CH₂-CH |

| Methylene | ~31 | CH₂-C=O |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key expected absorption bands for methyl 4-amino-4-phenylbutanoate HCl are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (Ammonium) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1200 | Strong | C-O stretch (Ester) |

The broad N-H stretching band is characteristic of the ammonium salt, while the strong carbonyl absorption around 1735 cm⁻¹ is indicative of the ester functional group.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For methyl 4-amino-4-phenylbutanoate HCl, under typical electrospray ionization (ESI) conditions, the molecular ion of the free base would be observed.

| Technique | Expected m/z | Fragment |

| ESI-MS | [M+H]⁺ = 194.11 | Protonated free base |

Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as cleavages of the butanoate chain.

Analytical Methodologies

To ensure the quality and purity of synthesized methyl 4-amino-4-phenylbutanoate HCl, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid is a common starting point for method development.[6] The availability of analytical standards is crucial for quantitative analysis and for the validation of analytical methods.[7]

Applications and Pharmacological Context

Methyl 4-amino-4-phenylbutanoate is a derivative of phenibut (β-phenyl-γ-aminobutyric acid), a compound known for its anxiolytic and nootropic effects.[8] The primary pharmacological targets of phenibut are the GABA-B receptors and the α2δ subunit of voltage-gated calcium channels.[8] The structural similarity of methyl 4-amino-4-phenylbutanoate to phenibut and other GABA analogs like baclofen and gabapentin suggests its potential for neurological research.

The esterification of the carboxylic acid to a methyl ester can increase the lipophilicity of the molecule, which may alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross the blood-brain barrier.[8][9] This makes methyl 4-amino-4-phenylbutanoate HCl a compound of interest for the development of new central nervous system (CNS) active agents. Amino acid esters are important intermediates in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[4][10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of methyl 4-amino-4-phenylbutanoate HCl. A thorough understanding of its chemical properties is fundamental for researchers and scientists working in drug discovery and development. The synthetic protocols and analytical data presented serve as a valuable resource for the preparation and validation of this compound, facilitating further investigation into its potential therapeutic applications. The structural relationship to known neuroactive compounds underscores its significance as a target for future research in the field of neuroscience.

References

- BenchChem.

- Sigma-Aldrich.

- Chemistry Stack Exchange.

- PrepChem.com. Synthesis of a.

- PubChem. (R)-4-amino-4-phenylbutanoic acid hydrochloride | C10H14ClNO2 | CID 74889968.

- Benchchem.

- precisionFDA. 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE.

- Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

- Sigma-Aldrich. Methyl 4-aminobutyrate = 99.

- ChemSynthesis. methyl 4-phenylbutanoate - 2046-17-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis.

- Extrasynthese.

- AsisChem Inc. Analytical standards.

- BLDpharm. 60425-49-2|Methyl (S)

- The Royal Society of Chemistry. 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)

- PubChem.

- PubMed. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor.

- NIST WebBook. Methyl 4(methylamino)

- Wiley Online Library.

- PMC. A Convenient Synthesis of Amino Acid Methyl Esters.

- PubChem. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893.

- The Role of Amino Acid Derivatives in Pharmaceutical Innov

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ?

- ResearchGate. —Comparison of infrared spectra of residue with methyl formate. Both... | Download Scientific Diagram.

- PubMed. Identification of phenylbutyrate-generated metabolites in Huntington disease patients using parallel liquid chromatography/electrochemical array/mass spectrometry and off-line tandem mass spectrometry.

- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.

- ScienceDirect.

- ACS Publications.

- PhytoBank. 1H NMR Spectrum (PHY0026913).

- MIT. Ma_AnalyticalChemistry_16.pdf.

- ChemicalBook.

- Springer Nature Experiments.

- Wikipedia. Phenylpropanolamine.

- PMC. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.

Sources

- 1. (R)-4-amino-4-phenylbutanoic acid hydrochloride | C10H14ClNO2 | CID 74889968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60425-49-2|Methyl (S)-2-amino-4-phenylbutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. compbio.mit.edu [compbio.mit.edu]

- 7. Analytical standards – AsisChem Inc. [asischem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

Methyl 4-amino-4-phenylbutanoate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-amino-4-phenylbutanoate

Introduction

Methyl 4-amino-4-phenylbutanoate is a methyl ester derivative of 4-amino-4-phenylbutanoic acid. As a member of the γ-aminobutyric acid (GABA) analogue family, which includes pharmacologically significant compounds, this molecule holds interest for researchers in medicinal chemistry and drug development. The introduction of a methyl ester group can significantly alter the pharmacokinetic properties of the parent acid, such as its solubility, membrane permeability, and metabolic stability. This guide provides a comprehensive technical overview of Methyl 4-amino-4-phenylbutanoate, including its fundamental properties, synthesis, characterization, and potential applications.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its molecular formula and weight. These properties are critical for all quantitative aspects of experimental work, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight

The molecular formula and weight of Methyl 4-amino-4-phenylbutanoate are derived from its parent compound, 4-amino-4-phenylbutanoic acid. The parent acid has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Esterification of the carboxylic acid with methanol adds a methyl group (CH₃) and removes a hydrogen atom, resulting in a net addition of a CH₂ group.

| Attribute | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | Derived from[1] |

| Molecular Weight | 193.25 g/mol | Derived from[1] |

| Parent Compound | 4-amino-4-phenylbutanoic acid | [1] |

| Parent Compound CAS | 1011-60-5 | [1] |

Synthesis and Purification

The synthesis of Methyl 4-amino-4-phenylbutanoate is most commonly achieved through the esterification of its parent carboxylic acid, 4-amino-4-phenylbutanoic acid. The choice of esterification method is critical to ensure a high yield and purity, while minimizing side reactions.

Fischer-Speier Esterification

A well-established method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup : Suspend 4-amino-4-phenylbutanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition : Cool the suspension to 0°C in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas. A common alternative is the dropwise addition of thionyl chloride (SOCl₂), which reacts with methanol to form HCl in situ.

-

Reaction Progression : Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Purification : The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure Methyl 4-amino-4-phenylbutanoate.

Caption: Workflow for the synthesis of Methyl 4-amino-4-phenylbutanoate.

Spectroscopic Characterization

Due to the limited availability of direct experimental data for Methyl 4-amino-4-phenylbutanoate, the expected spectroscopic characteristics are projected based on the known data of its parent compound and structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. A singlet corresponding to the three protons of the methyl ester (OCH₃) would likely appear around 3.6-3.7 ppm.[2] The protons on the aliphatic chain and the amine group will present as multiplets.

-

¹³C NMR : The carbon NMR spectrum will feature a signal for the carbonyl carbon of the ester at approximately 172 ppm.[2] The carbon of the methyl ester will be observed around 52 ppm. Aromatic carbons will produce signals between 127 and 138 ppm.[2]

Mass Spectrometry (MS)

In mass spectrometry, Methyl 4-amino-4-phenylbutanoate is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the methoxy group from the ester or cleavage of the aliphatic chain.

Applications in Drug Development

The "magic methyl" effect, where the addition of a methyl group can drastically alter a compound's biological activity, is a well-documented phenomenon in medicinal chemistry.[3] The conversion of 4-amino-4-phenylbutanoic acid to its methyl ester can influence its pharmacokinetic profile, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier.

Potential as a Pro-drug

Methyl 4-amino-4-phenylbutanoate can be investigated as a pro-drug of 4-amino-4-phenylbutanoic acid. In this model, the ester would be enzymatically hydrolyzed in vivo to release the active carboxylic acid. This strategy could improve the oral bioavailability of the parent compound.

Research in Neurological Disorders

Given that the parent compound is a GABA analogue, derivatives like Methyl 4-amino-4-phenylbutanoate are of interest for research into neurological conditions where GABAergic signaling is implicated.[4]

Caption: Rationale for the investigation of Methyl 4-amino-4-phenylbutanoate.

Safety and Handling

References

-

StackExchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?[Link]

-

PubChem. Methyl 4-amino-2-formyl-3-oxo-4-phenylbutanoate. [Link]

-

ChemSynthesis. methyl 4-phenylbutanoate. [Link]

-

FooDB. Showing Compound Methyl 4-phenylbutanoate (FDB015263). [Link]

-

National Institutes of Health. (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. [Link]

-

PubChem. 2-Methyl-4-phenylbutanoate. [Link]

-

PubChem. Methyl 4-phenylbutyrate. [Link]

-

ACS Publications. 13C10-4-Oxo-4-phenylbutanoic acid. [Link]

-

SpectraBase. N-Methyl-4-phenylbutan-2-amine. [Link]

-

MassBank. Organic acids and derivatives. [Link]

-

PubChem. 4-Amino-4-phenylbutanoic acid. [Link]

-

National Institutes of Health. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

ResearchGate. (PDF) Identification of phenylbutyrate-generated metabolites in Huntington disease patients using parallel liquid chromatography/electrochemical array/mass spectrometry and off-line tandem mass spectrometry. [Link]

Sources

- 1. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2046-17-5 Cas No. | Methyl 4-phenylbutanoate | Apollo [store.apolloscientific.co.uk]

Literature review on 4-amino-4-phenylbutanoate analogs

The following technical guide provides an in-depth analysis of 4-amino-4-phenylbutanoate analogs, a chemical class distinct from—yet often confused with—the widely known

Isomeric Distinction, Synthesis, and GABAergic Modulation

Executive Summary & Chemical Identity

4-amino-4-phenylbutanoic acid (also known as

Structural Divergence

The biological activity of phenyl-GABA analogs is strictly dictated by the position of the phenyl ring relative to the amino and carboxyl termini.

| Compound | IUPAC Name | Phenyl Position | Primary Mechanism |

| 4-amino-4-phenylbutanoic acid | C4 ( | GABA-AT Inhibition / Transport Substrate | |

| Phenibut | 4-amino-3-phenylbutanoic acid | C3 ( | GABA-B Agonist / |

| Baclofen | 4-amino-3-(4-chlorophenyl)butanoic acid | C3 ( | Potent GABA-B Agonist |

| 4-PBA | 4-phenylbutanoic acid | C4 (Des-amino) | HDAC Inhibitor / Chemical Chaperone |

Critical Note: Researchers must distinguish 4-amino-4-phenylbutanoate from 4-phenylbutyrate (4-PBA) . The latter lacks the amino group and functions as a chemical chaperone for protein folding disorders (e.g., Urea Cycle Disorders), a mechanism not shared by the amino-acid analog.

Synthesis Protocols

The synthesis of 4-amino-4-phenylbutanoate requires constructing a

Primary Route: Reductive Amination of Benzoylpropionic Acid

This protocol utilizes 3-benzoylpropionic acid, a readily available Friedel-Crafts product of benzene and succinic anhydride.

Reagents:

-

3-Benzoylpropionic acid

-

Hydroxylamine hydrochloride (

) -

Sodium acetate (

) -

Hydrogen gas (

) / Palladium on Carbon (

Step-by-Step Protocol:

-

Oximation:

-

Dissolve 3-benzoylpropionic acid (10 mmol) in ethanol/water (1:1).

-

Add

(12 mmol) and -

Reflux for 2–4 hours until TLC confirms consumption of the ketone.

-

Cool to precipitate the oxime intermediate. Recrystallize from ethanol.

-

-

Catalytic Hydrogenation:

-

Dissolve the oxime in glacial acetic acid or ethanol.

-

Add 10%

catalyst (10% w/w). -

Hydrogenate at 40–60 psi

pressure for 6–12 hours at room temperature. -

Note: High pressure is required to reduce the oxime without reducing the aromatic ring.

-

-

Isolation:

-

Filter off the catalyst through Celite.

-

Concentrate the filtrate in vacuo.

-

Recrystallize the residue from water/ethanol to yield 4-amino-4-phenylbutanoic acid as a zwitterionic solid.

-

Visualization of Synthesis Logic

The following diagram contrasts the synthesis of the 4-phenyl isomer (Target) vs. the 3-phenyl isomer (Phenibut), highlighting the divergence in precursor selection.

Caption: Divergent synthesis pathways. Top: Route to 4-amino-4-phenylbutanoate via ketone reduction. Bottom: Route to Phenibut via Michael addition.

Pharmacology & Mechanism of Action[1][2]

The "GABA-AT" Hypothesis

Unlike Phenibut, which mimics the GABA conformer required for receptor binding, 4-amino-4-phenylbutanoate analogs are often investigated as GABA aminotransferase (GABA-AT) inhibitors or substrates.

-

Mechanism: GABA-AT degrades GABA into succinic semialdehyde.[3][4] Inhibiting this enzyme increases synaptic GABA concentrations.

-

Binding Mode: The bulky phenyl group at the

-position (C4) interferes with the tight binding pocket of the GABA-B receptor but can be accommodated by the active site of GABA-AT, particularly if the analog is modified with halogens (e.g., 4-amino-5-fluoro-4-phenylpentanoic acid derivatives). -

Lipophilicity: The C4-phenyl group significantly increases

compared to GABA (

Receptor Affinity Comparison

Quantitative data highlights the selectivity loss when moving the phenyl ring from C3 (Beta) to C4 (Gamma).

| Receptor Target | Phenibut (3-Phenyl) | |

| GABA-B ( | ||

| GABA-A | Weak / Inactive | Inactive |

| GABA-AT ( | No significant inhibition | Substrate / Weak Inhibitor * |

| BBB Permeability | Moderate | High |

*Note: Potency as a GABA-AT inhibitor is significantly enhanced by adding a vinyl or fluoromethyl group at the C4 position, creating "suicide substrates" (e.g., Vigabatrin analogs).

Signaling Pathway Visualization

The following diagram illustrates the distinct biological fates of the isomers within the GABAergic synapse.

Caption: Mechanistic bifurcation. Phenibut (Red) activates receptors; 4-amino-4-phenyl analogs (Blue) primarily target metabolic enzymes (GABA-AT).

Analogs & Derivatives of Interest

Research into 4-amino-4-phenylbutanoate has spawned specific derivatives designed to optimize GABA-AT inactivation.

-

Halogenated Derivatives:

-

Structure: Introduction of Fluorine or Chlorine on the phenyl ring.

-

Effect: Increases lipophilicity and metabolic stability. p-Chloro-4-amino-4-phenylbutanoate shows higher affinity for transport proteins than the unsubstituted parent.

-

-

Conformationally Restricted Analogs:

-

Structure: Cyclization of the alkyl chain (e.g., phenyl-substituted cyclopentane amino acids).

-

Effect: These lock the rotation of the C3-C4 bond, allowing researchers to map the precise steric requirements of the GABA-AT active site.

-

-

Prodrug Esters:

-

Structure: Ethyl or isopropyl esters of the carboxylic acid.

-

Effect: Used to further enhance BBB penetration, relying on intracellular esterases to release the active amino acid.

-

References

-

Lapin, I. (2001).[5] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2][5][6] CNS Drug Reviews, 7(4), 471-481. Link

-

Silverman, R. B., & Invergo, B. J. (1986). "Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-fluoro-pentanoic acid." Biochemistry, 25(22), 6807-6814. Link

-

Ong, J., & Kerr, D. I. (1990). "GABA-B receptors in peripheral tissues." Life Sciences, 46(21), 1489-1501. Link

-

Khaunina, R. A. (1971).[5] "The pharmacological activity of optic isomers of beta-phenyl-gamma-aminobutyric acid." Bulletin of Experimental Biology and Medicine, 71, 134–136. Link

-

Azoulay-Ginsburg, S., et al. (2020). "A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins." Chemistry - A European Journal, 26(8), 1834-1845. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. semanticscholar.org [semanticscholar.org]

Bioavailability of GABA Ester Prodrugs: Mechanisms, Synthesis, and Evaluation

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Despite its therapeutic potential for epilepsy, anxiety, and neuropathic pain, exogenous GABA exhibits negligible blood-brain barrier (BBB) permeability due to its zwitterionic character at physiological pH.[3]

This technical guide focuses on GABA ester prodrugs —a chemical strategy designed to mask the polar carboxyl group, increase lipophilicity (LogP), and facilitate passive diffusion across the BBB. We analyze the mechanistic basis of this approach, detail specific prodrug classes (alkyl, lipid, and terpene esters), and provide validated experimental workflows for assessing their bioavailability and metabolic stability.

Mechanistic Foundation

The Blood-Brain Barrier Challenge

GABA (

-

Passive Diffusion: Requires high lipophilicity (LogP > 1.5–2.0) and low hydrogen bond donor count. GABA (LogP ≈ -2.[4]3) fails this metric.

-

Efflux Transporters: Even if small amounts enter, GABA is a substrate for efflux transporters (e.g., BCRP) at the abluminal membrane.

The Ester Prodrug Strategy

Esterification of the carboxyl group (

-

Absorption: The increased lipophilicity allows passive diffusion across the endothelial membrane.

-

Ion Trapping: The cerebrospinal fluid (CSF) is slightly more acidic (pH 7.3) than plasma (pH 7.4). Weak bases like GABA esters can become protonated and "trapped" in the CNS.[3][5]

-

Activation: Endogenous esterases (carboxylesterases, butyrylcholinesterase) hydrolyze the ester bond, releasing active GABA and the alcohol promoiety.

Figure 1: Mechanism of GABA ester prodrug transport and activation.[5][6] The ester modification facilitates BBB crossing, followed by enzymatic cleavage to release the active neurotransmitter.

Classes of GABA Ester Prodrugs

Simple Alkyl Esters

-

Examples: GABA methyl ester, GABA ethyl ester.

-

Mechanism: Simple masking of the carboxyl group.

-

Bioavailability: Moderate BBB penetration.

-

Limitations: High susceptibility to plasma esterases leads to premature hydrolysis before reaching the brain. The release of methanol (toxic) or ethanol (pharmacologically active) can confound experimental results.

Lipid and Steroid Esters ("Trojan Horse" Approach)

-

Examples: GABA cholesteryl ester, GABA linolenoyl ester.[7]

-

Mechanism: Conjugation with endogenous lipids exploits natural lipid transport mechanisms and drastically increases lipophilicity.

-

Data: Cholesteryl-GABA showed a 25-fold increase in brain uptake compared to GABA in murine models.[7]

-

Advantage: Slower hydrolysis rates provide a sustained release (depot effect) within the CNS.

Terpene Esters

-

Examples: Menthyl-GABA, Thymyl-GABA.

-

Mechanism: Uses terpenes (e.g., menthol) as the alcohol moiety.[8]

-

Synergy: The terpene moiety often possesses intrinsic activity (e.g., TRP channel modulation), potentially offering synergistic analgesic or anticonvulsant effects.

Experimental Workflows for Bioavailability Assessment

To rigorously evaluate a novel GABA ester, a tiered approach starting from in vitro stability to in vivo pharmacokinetics is required.

Phase I: In Vitro Metabolic Stability

Before testing permeability, one must ensure the prodrug survives plasma transport.

Protocol: Plasma/Liver S9 Stability Assay

-

Preparation: Thaw pooled human/rat plasma or Liver S9 fraction on ice.

-

Incubation: Spike plasma with the test compound (final conc. 10 µM). Incubate at 37°C in a shaking water bath.

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately add 200 µL ice-cold acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time to determine-

Target: Plasma

min is desirable for systemic delivery.

-

Phase II: Permeability Assessment (PAMPA-BBB / Caco-2)

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

-

Donor Plate: Prepare 10 mM stock of prodrug in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

-

Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

-

Acceptor Plate: Add 200 µL PBS to acceptor wells.

-

Assembly: Sandwich donor and acceptor plates. Incubate for 18 hours at room temperature in a humidity chamber.

-

Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

-

Metric: Calculate Effective Permeability (

).-

Validation: Verapamil (High permeability marker) and Theophylline (Low permeability marker) must be run as controls.

-

Phase III: In Vivo Pharmacokinetics (Rat Model)

The definitive test for brain bioavailability.

Protocol: Plasma and Brain PK Study

-

Administration: Administer prodrug (e.g., 10 mg/kg, IV or PO) to Sprague-Dawley rats (

per timepoint). -

Sampling:

-

Tissue Processing: Homogenize brain tissue in 3 volumes of PBS. Protein precipitate with acetonitrile.

-

Bioanalysis: Quantify both Prodrug and GABA levels using LC-MS/MS.

-

Note: Endogenous GABA levels are high (~2-4 µmol/g). Use stable isotope-labeled GABA (e.g., GABA-d6) as the analyte if distinguishing exogenous GABA is difficult, or rely on total GABA elevation above baseline.

-

Figure 2: Step-by-step experimental workflow for validating GABA ester prodrugs, moving from high-throughput in vitro screens to in vivo confirmation.

Comparative Data Summary

The following table summarizes key pharmacokinetic parameters for GABA and select ester prodrugs derived from literature meta-analysis.

| Compound | Chemical Class | LogP (Calc) | BBB Permeability | Brain Uptake (Fold vs GABA) | Primary Mechanism |

| GABA | Amino Acid | -2.3 | Negligible | 1.0 (Reference) | Paracellular (Limited) |

| GABA Methyl Ester | Alkyl Ester | -0.6 | Low/Moderate | ~2-5x | Passive Diffusion |

| GABA Cholesteryl Ester | Steroid Ester | > 6.0 | High | 25x | Lipid-mediated / Passive |

| GABA Linolenyl Ester | Lipid Ester | > 5.0 | High | 75x | Lipid-mediated |

| Picamilon | N-acyl Derivative* | 0.5 | Moderate | ~10-15x | Passive + Hydrolysis |

*Note: Picamilon is chemically an amide (N-nicotinoyl-GABA) but is often benchmarked alongside esters due to its similar hydrolytic activation strategy.

Challenges and Future Directions

Toxicity of Promoieties

The safety of the "leaving group" (promoiety) is critical.

-

Methanol/Ethanol: Acceptable only in minute quantities; problematic for chronic high-dose therapy.

-

Lipids/Cholesterol: Generally safe, but may alter lipid metabolism if dosed highly.

-

Terpenes: Must evaluate for independent neuroactivity (e.g., sedation, irritation).

Stereoselectivity

While GABA is achiral, the promoiety (e.g., menthol) may be chiral. Different diastereomers of the prodrug may have vastly different hydrolysis rates by esterases. Recommendation: Synthesize and test single isomers rather than racemic mixtures to ensure reproducible PK profiles.

Premature Hydrolysis

The "Esterase Dilemma": The prodrug must be stable enough in plasma to reach the BBB, yet labile enough in the brain to release GABA.

-

Solution: Steric hindrance. Introducing bulky groups near the ester bond (e.g., using a secondary alcohol or branching at the alpha-carbon) can slow down plasma hydrolysis without abolishing brain activation.

References

-

Shashoua, V. E., et al. (1984).[7] "Gamma-aminobutyric acid esters.[4][7][10][11][12][13] 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid."[7] Journal of Medicinal Chemistry. Link

-

Jacob, J. N., et al. (1987). "Gamma-aminobutyric acid esters.[4][7][10][11][12][13] 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid."[3][7][12][14] Journal of Medicinal Chemistry. Link

-

Kakee, A., et al. (2001). "Efflux of a suppressive neurotransmitter, GABA, across the blood-brain barrier."[12] Journal of Neurochemistry. Link

-

Mao, J., et al. (2010). "Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions."[5] Perspectives in Medicinal Chemistry. Link

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

-

Kristensen, M., et al. (2016). "Strategies for CNS delivery of the hydrophilic drug GABA." International Journal of Pharmaceutics. Link

Sources

- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity | PLOS One [journals.plos.org]

- 7. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity | MDPI [mdpi.com]

- 14. gamma-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Synthesis of Methyl 4-Amino-4-phenylbutanoate from 4-Phenyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 4-amino-4-phenylbutanoate, a valuable γ-amino acid ester, through the acid-catalyzed ring-opening of the corresponding γ-lactam, 4-phenyl-2-pyrrolidinone. γ-Amino acid derivatives are significant scaffolds in medicinal chemistry, and this protocol offers a direct and efficient route for their preparation. The following sections detail the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization, designed to ensure both scientific rigor and practical applicability in a research and development setting.

Introduction and Scientific Rationale

γ-Amino acids and their esters are crucial components in the development of pharmaceuticals, acting as building blocks for peptidomimetics and as key intermediates for various therapeutic agents. Their structural motif is present in a range of biologically active molecules. The synthesis of these compounds from cyclic precursors, such as lactams, is a common and effective strategy.[1] This application note focuses on the preparation of methyl 4-amino-4-phenylbutanoate, a compound of interest for further chemical elaboration in drug discovery programs.

The core of this synthetic approach is the acid-catalyzed methanolysis of 4-phenyl-2-pyrrolidinone. This reaction represents a direct conversion of a stable cyclic amide to its corresponding linear amino ester. The mechanism, analogous to the acid-catalyzed ring-opening of lactones, involves the protonation of the lactam carbonyl, which enhances its electrophilicity.[2] Subsequent nucleophilic attack by methanol leads to the cleavage of the endocyclic amide bond, yielding the desired product. The use of an acid catalyst is crucial to facilitate this transformation under practical laboratory conditions.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process, beginning with the preparation of the starting lactam, followed by its direct conversion to the target methyl ester.

Caption: Overall workflow from starting materials to the purified target molecule.

Experimental Protocols

Part A: Synthesis of 4-Phenyl-2-pyrrolidinone (Starting Lactam)

Rationale: The starting γ-lactam, 4-phenyl-2-pyrrolidinone, is a key precursor. A reliable method for its synthesis is the Aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. This reaction provides a direct route to the required lactam structure.[3]

Materials:

-

3-Phenylcyclobutanone

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottomed flask, suspend O-(diphenylphosphinyl)hydroxylamine (1.16 equiv) in DMF (approx. 23 mL/g of DPPH).

-

Stir the suspension and bring to an internal temperature of 25 °C.

-

Prepare a solution of 3-phenylcyclobutanone (1.00 equiv) in DMF (approx. 14 mL/g of ketone).

-

Add the ketone solution dropwise to the stirred DPPH suspension over 15 minutes.

-

Continue stirring the reaction mixture at 25 °C for 24 hours.

-

Remove the DMF under reduced pressure using a rotary evaporator (50 °C).

-

Dissolve the resulting crude material in a minimal amount of dichloromethane and adsorb it onto silica gel.

-

Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, followed by methanol in ethyl acetate to isolate the 4-phenylpyrrolidin-2-one.[3]

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure lactam as a white solid.

Part B: Preparation of Methyl 4-Amino-4-phenylbutanoate Hydrochloride

Rationale: This protocol is adapted from established methods for the acid-catalyzed ring-opening of lactones with alcohols.[2] Using methanol as both the solvent and the nucleophile in the presence of a strong acid catalyst, such as sulfuric acid or anhydrous HCl, facilitates the direct conversion of the lactam to the methyl ester. The reaction is performed under reflux to ensure a sufficient reaction rate. The product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid.

Materials:

-

4-Phenyl-2-pyrrolidinone

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Anhydrous Hydrogen Chloride (HCl) gas

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-2-pyrrolidinone (1.0 equiv).

-

Add anhydrous methanol to the flask (a common concentration is 0.1-0.5 M).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv). Alternatively, bubble anhydrous HCl gas through the solution for 5-10 minutes.

-

Remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis until the starting lactam is consumed.[2]

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

The resulting crude product will be the hydrochloride (or sulfate) salt of the methyl ester. For further purification, proceed to the work-up to obtain the free base.

Work-up and Purification:

-

Dissolve the crude salt in water and cool in an ice bath.

-

Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of methyl 4-amino-4-phenylbutanoate.

-

If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of methanol in dichloromethane.[4]

Data and Characterization

The successful synthesis of methyl 4-amino-4-phenylbutanoate should be confirmed through standard spectroscopic methods.

Table 1: Predicted Spectroscopic Data for Methyl 4-Amino-4-phenylbutanoate

| Analysis Type | Expected Data |

| ¹H NMR | δ (ppm): ~7.40-7.20 (m, 5H, Ar-H), ~4.20 (t, 1H, CH-N), ~3.65 (s, 3H, OCH₃), ~2.40 (t, 2H, CH₂-C=O), ~2.00 (q, 2H, CH₂-CH₂) |

| ¹³C NMR | δ (ppm): ~173 (C=O, ester), ~145 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~55 (CH-N), ~51 (OCH₃), ~35 (CH₂), ~31 (CH₂) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1600 (C=C aromatic stretch) |

| MS (EI) | m/z: 193 (M⁺), 134 ([M-COOCH₃]⁺), 106 ([C₆H₅CHN]⁺) |

Note: The predicted data is based on analogous structures and typical chemical shifts. Actual experimental data should be acquired for confirmation.[5][6]

Mechanistic Insight

The acid-catalyzed ring-opening of 4-phenyl-2-pyrrolidinone with methanol is a classic example of nucleophilic acyl substitution.

Caption: Key steps in the acid-catalyzed methanolysis of a γ-lactam.

-

Protonation: The catalytic acid protonates the carbonyl oxygen of the lactam, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Ring Opening: A series of proton transfers facilitates the cleavage of the C-N bond within the ring, leading to the formation of the linear amino ester.

-

Deprotonation: The final product, methyl 4-amino-4-phenylbutanoate, is formed upon deprotonation.

Conclusion

This document outlines a robust and scientifically grounded protocol for the synthesis of methyl 4-amino-4-phenylbutanoate from its corresponding γ-lactam. By providing detailed experimental procedures, a clear rationale for the chosen synthetic strategy, and a mechanistic overview, this guide serves as a valuable resource for researchers in organic synthesis and drug development. The successful application of this protocol will enable the efficient production of this important γ-amino acid ester for further investigation and application.

References

-

Ijasret. (2025). SYNTHESIS OF UNUSUAL AMINO ACIDS. International Journal of Advanced Scientific Research & Engineering Technology. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 4. Department of Chemistry. Available at: [Link]

-

Penzel, S., et al. (2022). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. Available at: [Link]

- CN105153006A. (2015). Synthetic method for 4-phenyl-2-pyrrolidone. Google Patents.

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses, 100, 347–360. Available at: [Link]

Sources

- 1. Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: In Vitro Receptor Binding Assays for 4-Phenyl-GABA Esters

Introduction: Unveiling the Molecular Interactions of 4-Phenyl-GABA Esters

4-Phenyl-γ-aminobutyric acid (phenibut) and its structural analogs, including various esters, represent a class of compounds with significant neuromodulatory properties.[1][2][3][4] Phenibut itself is recognized for its anxiolytic and nootropic effects.[2][3][4][5] The pharmacological activity of these compounds is primarily attributed to their interaction with specific neurotransmitter receptors.[2] Understanding the precise nature of these interactions is paramount for drug discovery and development, enabling the rational design of novel therapeutics with improved efficacy and safety profiles.

The primary molecular target for phenibut is the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[2][6][7][8][9] Racemic phenibut exhibits a micromolar affinity for the GABA-B receptor, with the (R)-enantiomer being the more potent agonist.[6][10][11] Additionally, emerging evidence suggests that phenibut and its analogs may also interact with the α2-δ subunit of voltage-gated calcium channels (VGCCs), a target shared with gabapentinoids like gabapentin and pregabalin.[12] This dual-target engagement could contribute to the complex pharmacological profile of these compounds.

In vitro receptor binding assays are indispensable tools for characterizing the affinity and selectivity of 4-phenyl-GABA esters for their molecular targets. These assays provide quantitative data on the binding equilibrium dissociation constant (Kᵢ), which is a measure of the ligand's affinity for the receptor.[13] This information is crucial for establishing structure-activity relationships (SAR) and guiding lead optimization efforts.

This comprehensive guide provides detailed protocols and technical insights for conducting in vitro receptor binding assays for 4-phenyl-GABA esters, focusing on both the GABA-B receptor and the α2-δ subunit of VGCCs. We will delve into the principles of radioligand binding assays, which remain the gold standard for their sensitivity and robustness, as well as discuss the application of non-radioactive techniques.[14][15]

Core Principles of Receptor Binding Assays

Receptor binding assays are based on the principle of competition between a labeled ligand (radioligand or fluorescent ligand) and an unlabeled test compound (e.g., a 4-phenyl-GABA ester) for a finite number of receptor binding sites. By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, a competition curve can be generated, from which the inhibitory constant (Kᵢ) can be calculated.

There are two main types of receptor binding assays:

-

Saturation Binding Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[16]

-

Competition (Displacement) Binding Assays: These are used to determine the affinity (Kᵢ) of an unlabeled test compound for the receptor by measuring its ability to displace a known radioligand.[13]

For the characterization of 4-phenyl-GABA esters, competition binding assays are the most relevant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Caption: General workflow of a competitive radioligand binding assay.

Target 1: GABA-B Receptor Binding

The GABA-B receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits.[17] The orthosteric binding site for GABA and its analogs, including 4-phenyl-GABA esters, is located on the GABAB1 subunit.[9]

Protocol: [³H]CGP54626 Competition Binding Assay for GABA-B Receptors

This protocol describes a competitive binding assay using the high-affinity, selective GABA-B receptor antagonist [³H]CGP54626 as the radioligand.[18]

Materials:

-

Receptor Source: Rat or mouse whole brain membranes, or cell membranes from a cell line stably expressing recombinant human GABAB1 and GABAB2 subunits.

-

Radioligand: [³H]CGP54626 (specific activity ~50-100 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 at 4°C.

-

Non-specific Binding (NSB) Determinator: 10 µM GABA or 100 µM Baclofen.

-

Test Compounds: 4-phenyl-GABA esters dissolved in a suitable solvent (e.g., DMSO, then diluted in assay buffer).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue in 10-20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in assay buffer and repeat the centrifugation step twice to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

Prepare serial dilutions of the 4-phenyl-GABA ester test compounds.

-

In a 96-well plate or individual microcentrifuge tubes, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM GABA or 100 µM Baclofen.

-

Test Compound: 50 µL of the appropriate dilution of the 4-phenyl-GABA ester.

-

-

Add 50 µL of [³H]CGP54626 (final concentration ~1-2 nM) to all wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ). The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the assay by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding and test compound wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Target 2: α2-δ Subunit of Voltage-Gated Calcium Channels

The α2-δ subunit is an auxiliary component of VGCCs that modulates channel trafficking and function.[19][20] It has been identified as a molecular target for gabapentinoids and, more recently, for phenibut.[12][21]

Protocol: [³H]Gabapentin Competition Binding Assay for the α2-δ Subunit

This protocol details a competition binding assay using [³H]Gabapentin to determine the affinity of 4-phenyl-GABA esters for the α2-δ subunit.

Materials:

-

Receptor Source: Rat or mouse cortical membranes.

-

Radioligand: [³H]Gabapentin (specific activity ~20-50 Ci/mmol).

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

Non-specific Binding (NSB) Determinator: 100 µM Gabapentin or 100 µM Pregabalin.

-

Test Compounds: 4-phenyl-GABA esters dissolved in a suitable solvent.

-

Wash Buffer: Cold 10 mM HEPES, pH 7.4.

-

Filtration Apparatus, Scintillation Cocktail, and Counter (as described for the GABA-B assay).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cortical membranes as described for the GABA-B receptor assay, using the HEPES-based assay buffer for the final resuspension steps.

-

-

Assay Setup:

-

Prepare serial dilutions of the 4-phenyl-GABA ester test compounds.

-

In a 96-well plate or individual microcentrifuge tubes, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of 100 µM Gabapentin.

-

Test Compound: 50 µL of the appropriate dilution of the 4-phenyl-GABA ester.

-

-

Add 50 µL of [³H]Gabapentin (final concentration ~5-10 nM) to all wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ). The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-45 minutes.

-

-

Termination and Filtration:

-

Terminate the assay and wash the filters as described for the GABA-B assay.

-

-

Quantification:

-

Quantify the radioactivity as previously described.

-

-

Data Analysis:

-

Analyze the data to determine the IC₅₀ and Kᵢ values using the same methods outlined for the GABA-B receptor binding assay.

-

Data Interpretation and Comparative Analysis

The Kᵢ values obtained from these assays provide a quantitative measure of the affinity of the 4-phenyl-GABA esters for each target. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Example Binding Affinity Data for 4-Phenyl-GABA Analogs

| Compound | GABA-B Receptor Kᵢ (µM) | α2-δ Subunit Kᵢ (µM) |

| (R)-Phenibut | 92[6][10] | 23[12] |

| (S)-Phenibut | >1000 | 39[12] |

| Baclofen | 6[6] | 156[12] |

| Gabapentin | >1000 | 0.05[12] |

| Hypothetical Ester 1 | ||

| Hypothetical Ester 2 |

By comparing the Kᵢ values for a series of 4-phenyl-GABA esters, researchers can establish structure-activity relationships. For example, modifications to the ester group may differentially affect binding to the GABA-B receptor versus the α2-δ subunit, leading to compounds with altered selectivity profiles.

Visualizing the GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like a 4-phenyl-GABA ester initiates a downstream signaling cascade.

Caption: Simplified GABA-B receptor signaling cascade.

Considerations for Non-Radioactive Assays

While radioligand binding assays are the gold standard, concerns over the handling and disposal of radioactive materials have driven the development of non-radioactive alternatives.[22][23] These methods often rely on fluorescence-based detection.[22][23]

-

Fluorescence Polarization (FP): This technique measures changes in the polarization of fluorescent light emitted by a labeled ligand upon binding to a receptor. It is a homogeneous "mix-and-read" assay, making it suitable for high-throughput screening.[16][22]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays use a lanthanide-labeled receptor and a fluorescently labeled ligand. Binding brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.[22][24]

The development of non-radioactive assays for 4-phenyl-GABA esters would require the synthesis of suitable fluorescently labeled ligands that retain high affinity for the GABA-B receptor or the α2-δ subunit.

Conclusion

The in vitro receptor binding assays detailed in these application notes provide a robust framework for the pharmacological characterization of 4-phenyl-GABA esters. By accurately determining the binding affinities of these compounds for the GABA-B receptor and the α2-δ subunit of VGCCs, researchers can gain critical insights into their mechanism of action, selectivity, and structure-activity relationships. This knowledge is fundamental to the advancement of drug discovery programs aimed at developing novel therapeutics targeting the GABAergic system.

References

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

-

Froestl, W., Gallagher, M., Jenkins, H., et al. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience, 5(10), 961-972. Retrieved from [Link]

-

Hoggett, E., & Thomas, S. (2018). A case of phenibut withdrawal and treatment with baclofen. Journal of the American College of Emergency Physicians Open, 9(3), 260-262. Retrieved from [Link]

-

Reddit. (2022). Does anyone actually find Baclofen to have similar effects to Phenibut? Retrieved from [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 255-276. Retrieved from [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

-

Wien, F., & Haupenthal, J. (2011). Receptor–ligand binding assays: Technologies and Applications. ResearchGate. Retrieved from [Link]

-

Sittampalam, G. S., & Kahl, S. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Samokhvalov, A. V., & Rehm, J. (2021). Back Pedaling on Baclofen: Highlighting Concerns Surrounding Baclofen use in Phenibut Withdrawal. ResearchGate. Retrieved from [Link]

-

Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Retrieved from [Link]

-

University of North Carolina. (n.d.). GABA - PDSP. Retrieved from [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, 1(1), 1.7.1-1.7.18. Retrieved from [Link]

-

Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]

-

Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-50. Retrieved from [Link]

-

Rudenko, N. Y., & Nesterkina, M. V. (2022). Phenibut menthyl ester and its influence investigation on the central nervous system. ResearchGate. Retrieved from [Link]

-

Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 58, 19-62. Retrieved from [Link]

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

-

Field, M. J., Li, Z., & Schwarz, J. B. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537-17542. Retrieved from [Link]

-

Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). A narrative review of the naturally occurring inhibitory neurotransmitter gamma- aminobutyric acid (GABA) called phenibut. LJMU Research Online. Retrieved from [Link]

-

Dolphin, A. C. (2018). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1827. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenibut. Retrieved from [Link]

-

Pantazis, A., & Olcese, R. (2016). The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials. The Journal of General Physiology, 148(2), 133-147. Retrieved from [Link]

-

Kim, J. H., & Lee, K. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Molecules, 22(8), 1324. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptor. Retrieved from [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]

-

Jønsson, K. V., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]

-

Pin, J. P., & Bettler, B. (2016). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology, 7, 339. Retrieved from [Link]

-

Frang, H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Biomolecules, 11(6), 825. Retrieved from [Link]

-

Okada, K., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. Retrieved from [Link]

-

Davies, A., et al. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences of the United States of America, 107(1), 1654-1659. Retrieved from [Link]

-

Wu, J., & Yan, N. (2023). Structural biology of voltage-gated calcium channels. Taylor & Francis Online. Retrieved from [Link]

-

Shen, W., et al. (2023). 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. eBioMedicine, 93, 104653. Retrieved from [Link]

-

Bowery, N. G. (2015). GABA B receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Mortensen, M., et al. (2010). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. Journal of Neurochemistry, 114(4), 1150-1160. Retrieved from [Link]

-

Li, Y., et al. (2015). GABAB receptor promotes its own surface expression by recruiting a Rap1-dependent signaling cascade. The Journal of Cell Biology, 209(6), 861-877. Retrieved from [Link]

-

Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Retrieved from [Link]

-

Simoes-Pires, C. A., et al. (2020). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 25(19), 4479. Retrieved from [Link]

-

Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (7th ed.). Elsevier. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A case of phenibut withdrawal and treatment with baclofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.who.int [cdn.who.int]

- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [file.scirp.org]

- 12. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pnas.org [pnas.org]

- 22. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. biocompare.com [biocompare.com]

Application Note: High-Performance Handling and Storage of Hygroscopic Amine Hydrochloride Salts

Introduction: The "Invisible Solvent" Challenge

Amine hydrochloride salts are ubiquitous in drug development due to their enhanced solubility and bioavailability compared to free bases. However, this ionic character introduces a critical vulnerability: hygroscopicity .[1]